molecular formula C17H13N3O5 B2428253 3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide CAS No. 898354-91-1

3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide

Cat. No. B2428253
CAS RN: 898354-91-1
M. Wt: 339.307
InChI Key: PYFUWCDJYKHRHB-UHFFFAOYSA-N
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Description

“3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide” is a chemical compound that belongs to the class of benzofuran carboxamides. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran compounds involves a multi-step process. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Fluorescent Chemosensor Development

A study by Madhu et al. (2022) explored the use of a benzofuran glycinamide-based chemosensor for the detection of Fe3+ ions. This chemosensor demonstrated a remarkable "on-off" fluorescence response, highlighting the potential of benzofuran derivatives in sensing applications.

Synthesis of Highly Functionalized Benzofuran-2-carboxamides

In research by Han et al. (2014), a diversity-oriented synthesis approach was developed for creating highly functionalized benzofuran-2-carboxamides. This demonstrates the adaptability of these compounds in diverse chemical synthesis contexts.

Antimicrobial and Antiproliferative Activity

Research studies have investigated the antimicrobial and antiproliferative activities of benzofuran derivatives. For example, Lavanya et al. (2017) synthesized new 3-(glycinamido)-benzofuran-2-carboxamide derivatives and evaluated their biological activities, including antimicrobial and anti-inflammatory properties.

Ischemic Cell Death Inhibition

Another study by Suh et al. (2010) focused on the synthesis of 3-substituted-benzofuran-2-carboxylic esters as inhibitors of ischemic cell death. This suggests potential therapeutic applications in conditions involving ischemia.

Synthesis of Novel Heterocyclic Derivatives

Hranjec et al. (2013) Hranjec et al. (2013) reported the synthesis of novel benzofuran-2-carboxamide derivatives and their selective antiproliferative effects on tumor cell lines. This indicates the potential of these compounds in cancer research.

Mechanism of Action

While the specific mechanism of action for “3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide” is not mentioned in the search results, benzofuran compounds in general have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, “3-(2-(4-Nitrophenyl)acetamido)benzofuran-2-carboxamide” and similar compounds may have potential applications in these areas in the future.

properties

IUPAC Name

3-[[2-(4-nitrophenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c18-17(22)16-15(12-3-1-2-4-13(12)25-16)19-14(21)9-10-5-7-11(8-6-10)20(23)24/h1-8H,9H2,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFUWCDJYKHRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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